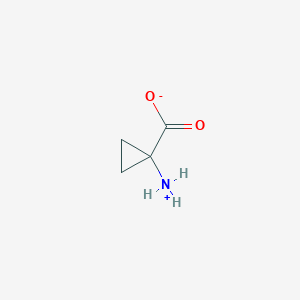

1-Aminocyclopropane-1-carboxylic acid

Beschreibung

1-Aminocyclopropane-1-carboxylate has been reported in Glycine max, Streptomyces, and other organisms with data available.

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJPWUMXBYXFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039577 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22059-21-8 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanecarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22059-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOCYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9EJ633GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 231 °C | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 1-Aminocyclopropane-1-carboxylic Acid in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that holds a central position in plant physiology. Primarily recognized as the immediate precursor to the gaseous plant hormone ethylene (B1197577), ACC's role extends beyond simple biosynthesis. Emerging evidence has illuminated ACC's function as a signaling molecule in its own right, with intricate regulatory networks governing its synthesis, transport, and metabolism. This technical guide provides an in-depth exploration of ACC's multifaceted roles, detailing its biosynthesis and conversion to ethylene, its function as an independent signaling entity, and its interaction with other hormonal pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the study of ACC, and visualizes complex pathways and workflows to support advanced research and development in plant science and agriculture.

Introduction

The discovery of this compound (ACC) as the direct precursor to ethylene revolutionized our understanding of this crucial plant hormone's biosynthesis.[1] Ethylene is a key regulator of a myriad of developmental processes and stress responses in plants, including seed germination, fruit ripening, senescence, and defense against pathogens.[2] The synthesis of ethylene is tightly controlled, with the production of ACC often being the rate-limiting step.[3] This makes ACC a critical node in the regulation of ethylene-dependent physiological events.

Beyond its foundational role as an ethylene precursor, recent studies have unveiled a more complex picture, suggesting that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[4] This dual functionality underscores the importance of understanding the intricate mechanisms that govern ACC homeostasis, including its synthesis, transport, and conjugation. This guide will delve into the technical details of ACC's function, providing the necessary background and methodologies for researchers in the field.

ACC Biosynthesis and its Conversion to Ethylene

The biosynthesis of ethylene from the amino acid methionine is a two-step process with ACC as the key intermediate. This pathway is highly conserved across higher plants.

Step 1: Synthesis of ACC from S-adenosyl-L-methionine (SAM)

The first committed step in ethylene biosynthesis is the conversion of S-adenosyl-L-methionine (SAM) to ACC. This reaction is catalyzed by the enzyme ACC synthase (ACS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5] The reaction also produces 5'-methylthioadenosine (MTA), which is recycled back to methionine via the Yang cycle.

ACS is encoded by a multigene family in plants, with different isoforms exhibiting distinct expression patterns and regulatory mechanisms in response to developmental and environmental cues.[1] This enzymatic step is generally considered the rate-limiting step in ethylene biosynthesis, making ACS a primary target for the regulation of ethylene production.[3]

Step 2: Conversion of ACC to Ethylene

The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, carbon dioxide, and cyanide. This reaction is catalyzed by ACC oxidase (ACO) , a non-heme iron enzyme that requires ascorbate (B8700270) and Fe(II) as cofactors.[6] Unlike ACS, ACO is often constitutively expressed, though its activity can also be regulated at the transcriptional and post-transcriptional levels.[6]

Quantitative Data on ACC and its Biosynthetic Enzymes

The concentration of ACC and the kinetic properties of ACS and ACO vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

ACC Concentrations in Plant Tissues

The following table summarizes representative ACC concentrations found in various plant tissues. These values highlight the dynamic range of ACC levels in response to different stimuli.

| Plant Species | Tissue | Condition | Free ACC Concentration (pmol/g FW) | Conjugated ACC (MACC) (pmol/g FW) | Reference |

| Arabidopsis thaliana | Seedlings | Control | ~1600 | - | [7] |

| Arabidopsis thaliana | Roots | Control | ~100 | - | [7] |

| Arabidopsis thaliana | Leaves | Control | ~100 | - | [7] |

| Arabidopsis thaliana | Shoots | Wounding (24h) | ~250 | ~750 | [8] |

| Arabidopsis thaliana | Shoots | Salt Stress (24h) | ~200 | ~600 | [8] |

| Lycopersicon esculentum (Tomato) | Fruit | Unripe | ~50 | - | [7] |

| Lycopersicon esculentum (Tomato) | Fruit | Ripe | ~2550 | - | [7] |

Kinetic Parameters of ACC Synthase (ACS) and ACC Oxidase (ACO)

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the efficiency of ACS and ACO isoforms.

| Enzyme Isoform | Plant Species | Km (µM) | Vmax (nmol/mg protein/h) | Reference |

| ACC Synthase (ACS) | ||||

| AtACS8 | Arabidopsis thaliana | 15 | - | [9] |

| LeACS2 | Lycopersicon esculentum | 13 | - | [1] |

| ACC Oxidase (ACO) | ||||

| AtACO1 | Arabidopsis thaliana | 33.33 | 4.67 (nmol ethylene/nmol ACO) | [9] |

| AtACO2 | Arabidopsis thaliana | - | - | [10] |

| PhACO | Petunia hybrida | 92 | 36.7 (min-1, kcat) | [11] |

| ShACO | Stylosanthes humilis | 156 | 5.4 (mmol ethylene/g FW/h) | [12] |

ACC as a Signaling Molecule

While the role of ACC as an ethylene precursor is well-established, a growing body of evidence indicates that ACC can also function as a signaling molecule, independent of ethylene. This has been demonstrated in experiments where chemical inhibitors of ethylene perception do not block certain ACC-induced responses.[4] Furthermore, knockout mutations of all functional ACS genes in Arabidopsis are embryonic lethal, a much more severe phenotype than that observed in ethylene-insensitive mutants, suggesting an essential, ethylene-independent role for ACC during development.

The precise mechanisms of ACC signaling are still under investigation, but it is clear that ACC can be transported throughout the plant to act as a long-distance signal.

ACC Transport

ACC is a mobile molecule that can be transported both locally between cells and over long distances through the plant's vascular system.

-

Xylem Transport: ACC can be synthesized in the roots, for example under flooding conditions, and transported to the shoots via the xylem, where it is converted to ethylene to induce responses like epinasty.

-

Phloem Transport: Evidence also supports the transport of ACC through the phloem, allowing for systemic signaling throughout the plant.

The first identified ACC transporter is LYSINE HISTIDINE TRANSPORTER 1 (LHT1) , an amino acid transporter that has been shown to facilitate ACC uptake.[13]

References

- 1. Frontiers | this compound (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 2. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ACC Synthase [biology.kenyon.edu]

- 6. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nature of O2 activation by the ethylene-forming enzyme this compound oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Accumulation and Transport of this compound (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Discovery of 1-Aminocyclopropane-1-carboxylic Acid (ACC) as the Penultimate Precursor of Ethylene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene (B1197577) marked a seminal moment in plant biology. This discovery, spearheaded by the foundational work of Adams and Yang in 1979, unraveled the core of the ethylene biosynthetic pathway, paving the way for a deeper understanding of plant development, fruit ripening, and stress responses. This technical guide provides an in-depth exploration of this discovery, detailing the key experiments, methodologies, and quantitative data that solidified the role of ACC. It is intended to serve as a comprehensive resource for researchers in plant science and drug development, offering both historical context and practical experimental frameworks.

Introduction

Ethylene, a simple gaseous hydrocarbon, is a potent phytohormone that orchestrates a wide array of physiological processes in plants, including seed germination, cell elongation, fruit ripening, senescence, and abscission.[1][2] For decades, the precise biosynthetic origin of ethylene remained elusive. Early studies implicated methionine as a precursor, but the intermediate steps were unknown.[3][4] A significant breakthrough came with the discovery that S-adenosyl-L-methionine (SAM) serves as an intermediate in the conversion of methionine to ethylene.[3][5] However, the subsequent step leading to ethylene formation was a critical missing piece of the puzzle.

In 1979, a landmark paper by Douglas O. Adams and Shang Fa Yang provided definitive evidence that the non-proteinogenic amino acid, this compound (ACC), is the direct precursor to ethylene.[3][5][6] Their elegant series of experiments not only identified ACC but also elucidated the enzymatic steps catalyzed by ACC synthase (ACS) and ACC oxidase (ACO), which are now recognized as the key regulatory points in ethylene biosynthesis.[1][7]

This guide will delve into the technical details of this discovery, presenting the experimental evidence in a structured format, providing detailed protocols for the key experiments, and visualizing the underlying biochemical pathways and experimental workflows.

The Ethylene Biosynthetic Pathway: The Yang Cycle

The biosynthesis of ethylene is intricately linked with the methionine salvage pathway, collectively known as the Yang Cycle. This cycle ensures a continuous supply of methionine for sustained ethylene production.[1][2][8] The core pathway proceeds as follows:

-

Methionine (Met) is converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase, a reaction that consumes one molecule of ATP.[5][7]

-

ACC synthase (ACS) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the conversion of SAM to This compound (ACC) and 5'-methylthioadenosine (MTA).[5][9][10] This is the first committed and often rate-limiting step in ethylene biosynthesis.[10][11]

-

ACC oxidase (ACO) , a non-heme iron-containing enzyme, oxidizes ACC to form ethylene , carbon dioxide, and hydrogen cyanide.[7]

-

The byproduct, 5'-methylthioadenosine (MTA) , is recycled back to methionine through a series of reactions in the Yang Cycle, thus conserving the sulfur atom.[8][12]

Key Experimental Evidence for ACC as the Ethylene Precursor

The identification of ACC as the immediate precursor to ethylene was based on a series of meticulous experiments conducted by Adams and Yang using apple fruit tissue, which is known for its high rate of ethylene production.

Trapping of a Labeled Intermediate under Anaerobic Conditions

The pivotal experiment involved feeding radiolabeled methionine to apple tissue under aerobic and anaerobic conditions.

-

Observation: When L-[U-¹⁴C]methionine was fed to apple tissue in the presence of air, it was efficiently converted to [¹⁴C]ethylene. However, when the tissue was incubated under a nitrogen atmosphere, the production of [¹⁴C]ethylene ceased, and a new radiolabeled compound accumulated in the tissue.[3][6]

-

Interpretation: This suggested that the conversion of the intermediate to ethylene is an oxygen-dependent process. When oxygen was reintroduced, the accumulated labeled compound was readily converted to [¹⁴C]ethylene, confirming its role as a precursor.[6]

Identification of the Intermediate as ACC

The accumulated radiolabeled compound was identified as ACC through a combination of chromatographic and electrophoretic techniques.

-

Methodology: The ethanol-soluble extract from the apple tissue incubated with L-[U-¹⁴C]methionine under nitrogen was subjected to paper chromatography and paper electrophoresis.

-

Observation: The radioactive compound co-migrated with synthetic ACC in both separation systems.[5]

Efficient Conversion of Exogenous ACC to Ethylene

To further solidify the role of ACC, experiments were conducted by supplying non-radiolabeled ACC to the apple tissue.

-

Observation: The application of unlabeled ACC to apple tissue significantly stimulated ethylene production.[5] Furthermore, when radiolabeled ACC was supplied, it was efficiently converted to labeled ethylene.

-

Interpretation: This demonstrated that plant tissues possess the enzymatic machinery to readily convert ACC to ethylene.

Isotope Dilution and Inhibition Studies

Competitive inhibition and isotope dilution experiments provided further compelling evidence for the precursor-product relationship between methionine, ACC, and ethylene.

-

Observation 1: The conversion of labeled methionine to ethylene was significantly reduced in the presence of unlabeled ACC.[3]

-

Observation 2: Conversely, the conversion of labeled ACC to ethylene was not significantly affected by the presence of unlabeled methionine.[3]

-

Observation 3: The use of aminoethoxyvinylglycine (AVG), a potent inhibitor of pyridoxal phosphate-dependent enzymes, blocked the conversion of methionine to ethylene but did not inhibit the conversion of ACC to ethylene.[3][10]

-

Interpretation: These results strongly indicated that ACC is an intermediate that lies between methionine and ethylene in the biosynthetic pathway and that the enzyme responsible for converting a precursor to ACC (ACC synthase) is inhibited by AVG.

Quantitative Data

The following tables summarize key quantitative data from seminal studies on ethylene biosynthesis.

Table 1: Conversion Efficiency of Precursors to Ethylene in Apple Tissue

| Precursor | Condition | Conversion to Ethylene (%) | Reference |

| L-[U-¹⁴C]Methionine | Aerobic | High | [3] |

| L-[U-¹⁴C]Methionine | Anaerobic | Negligible | [3] |

| [¹⁴C]ACC | Aerobic | High | [3] |

Table 2: Enzyme Kinetics of ACC Synthase

| Enzyme Source | Substrate | K_m_ (μM) | Reference |

| Tomato Fruit | S-Adenosylmethionine (SAM) | 13 | [13] |

| Apple | S-Adenosylmethionine (SAM) | 20 | [9] |

Table 3: Inhibition of ACC Synthase by Aminoethoxyvinylglycine (AVG)

| Enzyme Source | Inhibitor | K_i_ (μM) | Type of Inhibition | Reference |

| Tomato Fruit | Aminoethoxyvinylglycine (AVG) | 0.2 | Competitive | [13][14] |

| Apple | Aminoethoxyvinylglycine (AVG) | ~0.01-0.02 (K_d_) | Competitive | [15] |

Experimental Protocols

The following are detailed methodologies for the key experiments that led to the discovery of ACC as an ethylene precursor, based on the original work of Adams and Yang and subsequent related studies.

Protocol for Radiolabeling and Trapping of ACC

Objective: To demonstrate the accumulation of a radiolabeled intermediate from methionine under anaerobic conditions.

Materials:

-

Mature apple fruit (e.g., Golden Delicious)

-

L-[U-¹⁴C]Methionine

-

25-mL flasks with serum stoppers

-

Syringes

-

Nitrogen gas source

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Scintillation counter

Procedure:

-

Prepare apple tissue plugs (e.g., 1 cm diameter, 0.5 cm thick).

-

Place a known weight of tissue plugs (e.g., 5 g) into a 25-mL flask.

-

Inject a solution of L-[U-¹⁴C]methionine (e.g., 0.1 μCi in 100 μL water) into the flask, ensuring even distribution over the tissue.

-

Seal the flask with a serum stopper.

-

For the anaerobic condition, flush the flask with nitrogen gas for 5 minutes. For the aerobic control, flush with air.

-

Incubate the flasks at room temperature (e.g., 25°C) for a set period (e.g., 6 hours).

-

After incubation, take a gas sample from the headspace of each flask using a gas-tight syringe and inject it into the gas chromatograph to measure [¹⁴C]ethylene production.

-

To extract the accumulated intermediate, add 80% ethanol to the flask and homogenize the tissue.

-

Centrifuge the homogenate and collect the supernatant.

-

Analyze a portion of the supernatant for total radioactivity using a scintillation counter.

Protocol for Identification of ACC by Paper Chromatography and Electrophoresis

Objective: To identify the accumulated radiolabeled intermediate as ACC.

Materials:

-

Ethanolic extract from Protocol 5.1

-

Synthetic this compound (ACC) standard

-

Whatman No. 1 chromatography paper

-

Chromatography tank

-

Solvent system for chromatography (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

-

High-voltage paper electrophoresis apparatus

-

Buffer for electrophoresis (e.g., formic acid:acetic acid:water, pH 1.9)

-

Ninhydrin (B49086) spray reagent

-

Autoradiography film or a radiochromatogram scanner

Procedure:

-

Paper Chromatography: a. Spot the concentrated ethanolic extract and the ACC standard onto the chromatography paper. b. Develop the chromatogram in the chromatography tank with the chosen solvent system. c. After development, dry the paper and spray with ninhydrin to visualize the amino acids. d. Expose the paper to autoradiography film or scan with a radiochromatogram scanner to locate the radioactive spots. e. Compare the R_f_ value of the radioactive spot with that of the ACC standard.

-

Paper Electrophoresis: a. Spot the ethanolic extract and the ACC standard onto the center of a sheet of chromatography paper. b. Wet the paper with the electrophoresis buffer, avoiding the sample spots. c. Place the paper in the electrophoresis apparatus and apply a high voltage (e.g., 3000 V) for a set time (e.g., 30 minutes). d. After electrophoresis, dry the paper and visualize the spots with ninhydrin. e. Use autoradiography or a radiochromatogram scanner to locate the radioactive spot. f. Compare the migration of the radioactive spot with that of the ACC standard.

Conclusion

The discovery of this compound as the immediate precursor of ethylene was a landmark achievement in plant science. The elegant and systematic experimental approach employed by Adams and Yang not only identified a key intermediate but also defined the central enzymatic steps in ethylene biosynthesis. This foundational knowledge has since enabled significant advancements in our understanding of plant growth and development, and has provided critical targets for the genetic and chemical manipulation of ethylene production in agriculture and horticulture. For professionals in drug development, the enzymes of the ethylene biosynthetic pathway, particularly ACC synthase, offer intriguing models for enzyme inhibition and the design of targeted regulators. The technical details and protocols outlined in this guide serve as a testament to the power of rigorous biochemical investigation and provide a valuable resource for future research in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethylene biosynthesis: Identification of this compound as an intermediate in the conversion of methionine to ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylene biosynthesis in plants by eshfaq bhatt | DOCX [slideshare.net]

- 5. This compound (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 10. ACC Synthase [biology.kenyon.edu]

- 11. Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene-Independent 1-Aminocyclopropane-1-Carboxylic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is widely recognized as the immediate precursor to the plant hormone ethylene (B1197577).[1] For decades, the application of exogenous ACC has been a standard method to study ethylene-dependent physiological responses. However, a growing body of evidence reveals that ACC also functions as a signaling molecule in its own right, operating through pathways independent of ethylene perception and signaling.[1][2] This "non-canonical" ACC signaling has been implicated in a variety of developmental processes and stress responses, presenting new avenues for research and potential targets for agricultural and pharmaceutical development.

This technical guide provides an in-depth overview of the ethylene-independent ACC signaling pathway. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core mechanisms, experimental validation, and key molecular players involved. The guide summarizes quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Signaling Pathways

Ethylene-independent ACC signaling has been identified in several key physiological contexts. Below are summaries and diagrams of the most well-characterized pathways.

Root Development and Cell Wall Integrity

ACC plays a crucial role in regulating root growth and responding to cell wall stress, independent of the canonical ethylene signaling cascade. This pathway is particularly evident in studies using ethylene-insensitive mutants, such as ein2-1, where ACC still elicits a significant response.[1]

A proposed pathway involves the perception of ACC, leading to a signaling cascade that modulates the expression of key developmental regulators in the root tip. This includes the downregulation of the quiescent center-specific transcription factor WUSCHEL RELATED HOMEOBOX 5 (WOX5) and a group of CLAVATA3/EMBRYO SURROUNDING REGION (CLE) peptide genes. The repression of these CLE peptides is thought to relieve the inhibition of another transcription factor, LATERAL ORGAN BOUNDARY DOMAIN 18 (LBD18), thereby promoting lateral root formation.

References

An In-depth Technical Guide to the Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid from Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal, non-proteinogenic amino acid that serves as the direct precursor to ethylene (B1197577), a key phytohormone regulating a vast array of physiological and developmental processes in plants.[1][2] The biosynthesis of ethylene is a simple yet elegantly regulated pathway, with the production of ACC being the central, often rate-limiting, step.[3][4] This document provides a comprehensive technical overview of the biosynthesis of ACC from its precursor, methionine. It details the enzymatic steps, presents key quantitative data, outlines experimental protocols for enzyme analysis, and provides visual diagrams of the pathway and associated workflows. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of plant physiology, hormone signaling, and the development of compounds that modulate plant growth and ripening.

The Core Biosynthetic Pathway

The conversion of methionine to ACC is a two-step enzymatic process that is central to the production of ethylene in higher plants.[2][5] This pathway, often referred to as the Yang Cycle, ensures a sustained supply of the precursor for ethylene synthesis.[6]

-

Methionine to S-adenosyl-L-methionine (SAM): The pathway initiates with the activation of the amino acid methionine. The enzyme SAM synthetase (SAMS), also known as methionine adenosyltransferase, catalyzes the conversion of methionine to S-adenosyl-L-methionine (SAM) in an ATP-dependent reaction.[1][2]

-

SAM to this compound (ACC): This is the committed and generally rate-limiting step in ethylene biosynthesis.[3][4][7] The enzyme ACC synthase (ACS) catalyzes the cleavage of SAM to produce ACC and 5'-methylthioadenosine (MTA).[1][2] MTA is subsequently recycled back to methionine to ensure the pathway's continuity.[1][6]

Following its synthesis, ACC is oxidized by ACC oxidase (ACO) to form ethylene, carbon dioxide, and cyanide.[1][3] While ACO can also be a regulatory point, the synthesis of ACC by ACS is the primary control point for ethylene production.[1][8]

Key Enzymes and Their Properties

ACC Synthase (ACS)

ACC synthase (EC 4.4.1.14) is a cytosolic, pyridoxal-5'-phosphate (PLP)-dependent enzyme that belongs to the α-family of aminotransferases.[4][8][9] It exists as a dimer in most plant species, although monomeric forms can also be active.[10]

-

Mechanism: ACS catalyzes a unique γ-elimination reaction. The reaction proceeds through a quinonoid intermediate, stabilized by the PLP cofactor.[4] The enzyme facilitates the cyclization of the methionine moiety of SAM to form the characteristic cyclopropane (B1198618) ring of ACC.[10]

-

Regulation: The activity of ACS is tightly controlled at multiple levels, reflecting its role as the rate-limiting enzyme.[3]

-

Transcriptional Regulation: ACS is encoded by a multigene family, with different members showing differential expression in response to developmental cues (e.g., fruit ripening), environmental stresses, and other hormones.[8][9] This differential transcription allows for precise spatial and temporal control of ethylene production.[8]

-

Post-translational Regulation: ACS protein stability is a key regulatory point. Phosphorylation and subsequent proteasome-dependent degradation mediate the turnover of ACS, allowing for rapid changes in ethylene synthesis rates.[3]

-

ACC Oxidase (ACO)

ACC oxidase (EC 1.14.17.4) catalyzes the final step in ethylene biosynthesis, converting ACC to ethylene.[11] It is a non-heme iron enzyme belonging to a superfamily of oxygenases/oxidases that are dependent on Fe(II) and ascorbate (B8700270) for activity.[1][12]

-

Mechanism: The ACO reaction is complex, requiring ACC, molecular oxygen, ascorbate, and bicarbonate as an activator.[6][13] The proposed mechanism involves the binding of ACC and oxygen to the active-site iron center.[14] This leads to the oxidative cleavage of the ACC ring, producing ethylene, cyanoformate (which decomposes to cyanide and CO2), and dehydroascorbate.[12][14]

-

Regulation: Although often considered non-rate-limiting, ACO activity can be a control point under specific conditions.[1][8][15] Like ACS, ACO is also encoded by a multigene family, and its expression is subject to positive feedback regulation by ethylene, particularly during processes like fruit ripening.[16][17]

References

- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 2. Frontiers | Accumulation and Transport of this compound (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 3. Regulation of this compound synthase (ACS) expression and its functions in plant life [maxapress.com]

- 4. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 5. Ethylene biosynthesis: Identification of this compound as an intermediate in the conversion of methionine to ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance [mdpi.com]

- 9. Frontiers | this compound (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 10. ACC Synthase [biology.kenyon.edu]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | this compound Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 16. Expression and internal feedback regulation of ACC synthase and ACC oxidase genes in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Central Role of ACC Synthase in 1-Aminocyclopropane-1-carboxylic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) is the pivotal and often rate-limiting enzyme in the biosynthesis of ethylene (B1197577), a key phytohormone regulating a myriad of developmental processes and stress responses in plants. This technical guide provides an in-depth exploration of the function of ACC synthase in the production of its catalytic product, ACC. We delve into the enzyme's structure, catalytic mechanism, and the intricate multi-level regulatory networks that govern its activity. This guide also presents a compilation of quantitative data, detailed experimental protocols for the study of ACC synthase, and visual representations of the key signaling pathways that modulate its function, offering a comprehensive resource for researchers in plant biology, agricultural science, and drug development targeting ethylene-mediated processes.

Introduction

Ethylene, the simplest olefin, is a gaseous plant hormone that profoundly influences plant growth and development, from seed germination to fruit ripening and senescence.[1][2] The biosynthesis of ethylene is a simple two-step pathway, with the conversion of S-adenosyl-L-methionine (SAM) to this compound (ACC) being the first committed step.[3] This reaction is catalyzed by ACC synthase (ACS), making it a critical control point in the ethylene biosynthetic pathway.[1][2] The subsequent oxidation of ACC to ethylene is carried out by ACC oxidase (ACO).[3] Due to its role as the rate-limiting enzyme, the regulation of ACC synthase activity is paramount in controlling ethylene production in response to developmental cues and environmental stimuli.[1][2]

This guide will provide a detailed technical overview of ACC synthase, focusing on its core function in ACC production.

ACC Synthase: Structure and Catalytic Mechanism

ACC synthase belongs to the pyridoxal-5'-phosphate (PLP)-dependent aminotransferase family.[1] The enzyme functions as a dimer, with each monomer contributing to the active site.[4] The catalytic mechanism involves the formation of a Schiff base between the PLP cofactor and the substrate, SAM. This is followed by a γ-elimination reaction, resulting in the formation of ACC and 5'-methylthioadenosine (MTA).[5]

Quantitative Data on ACC Synthase

The kinetic parameters of ACC synthase isoforms vary between plant species and are influenced by experimental conditions. The following tables summarize key quantitative data related to ACC synthase activity and expression.

Table 1: Kinetic Parameters of ACC Synthase Isoforms

| Plant Species | Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Malus domestica (Apple) | ACS1 | SAM | 8.5 | 1.6 | [6] |

| Solanum lycopersicum (Tomato) | LeACS2 | SAM | 13 | - | [7] |

| Arabidopsis thaliana | ACS5 | SAM | 6.4 | 0.04 | [5] |

| Arabidopsis thaliana | ACS9 | SAM | 5.2 | 0.03 | [5] |

| Vigna radiata (Mung Bean) | ACS1 | SAM | 10 | - | [8] |

Note: '-' indicates data not available in the cited source.

Table 2: Regulation of ACC Synthase Gene Expression

| Plant Species | Treatment | Gene | Fold Change in Expression | Reference |

| Solanum lycopersicum (Tomato) | Wounding | LeACS2 | ~120-fold increase | [9] |

| Arabidopsis thaliana | Auxin (IAA) | AtACS4, AtACS8 | >10-fold increase | [10] |

| Arabidopsis thaliana | Ethylene | AtACS5, AtACS9 | Negative feedback | [11] |

| Zea mays (Maize) | Drought | ZmACS6 | Upregulated | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ACC synthase function.

Protein Extraction for ACC Synthase Activity Assay

This protocol is adapted from established methods for plant protein extraction.[12][13]

Materials:

-

Plant tissue (e.g., leaves, fruit)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM HEPES-KOH, pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol, 1% PVPP)

-

Centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-chilled tube.

-

Add cold extraction buffer to the powder (e.g., 2 mL of buffer per gram of tissue).

-

Vortex vigorously to homogenize the sample.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method like the Bradford assay.

-

The protein extract is now ready for the in vitro ACC synthase activity assay or can be stored at -80°C for later use.

In Vitro ACC Synthase Activity Assay

This protocol is based on the conversion of SAM to ACC, followed by the chemical conversion of ACC to ethylene for quantification by gas chromatography.[14][15]

Materials:

-

Protein extract containing ACC synthase

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 8.0, 10 µM pyridoxal-5'-phosphate)

-

S-adenosyl-L-methionine (SAM) solution (e.g., 500 µM)

-

Reaction tubes

-

Incubator or water bath

-

Stopping solution (e.g., 10 mM HgCl₂)

-

ACC to ethylene conversion reagent (e.g., 100 mM HgCl₂ and a mixture of 5% NaOCl and saturated NaOH in a 2:1 ratio)

-

Gas-tight syringes

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the protein extract (e.g., 100 µg of total protein) and assay buffer to a final volume of 900 µL.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 100 µL of the SAM solution.

-

Incubate the reaction for a specific time period (e.g., 1 hour) at the chosen temperature.

-

Stop the reaction by adding the stopping solution (e.g., 100 µL of 10 mM HgCl₂).

-

To quantify the ACC produced, add the ACC to ethylene conversion reagent to the sealed reaction tube.

-

Incubate at room temperature for a few minutes to allow for the complete conversion of ACC to ethylene.

-

Using a gas-tight syringe, withdraw a sample of the headspace from the reaction tube.

-

Inject the gas sample into the GC for ethylene quantification.

-

Calculate the ACC synthase activity based on the amount of ethylene produced, the amount of protein used, and the reaction time.

Quantification of ACC by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a highly sensitive and specific method for ACC quantification.[16][17]

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% ethanol)

-

Internal standard (e.g., [²H₄]ACC)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Homogenize a known amount of plant tissue in the extraction solvent containing the internal standard.

-

Centrifuge the homogenate to pellet solids.

-

Pass the supernatant through an SPE column to remove interfering compounds.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent and derivatize the ACC by adding the derivatization agent and heating.

-

Inject the derivatized sample into the GC-MS system.

-

Identify and quantify the derivatized ACC based on its retention time and mass spectrum, using the internal standard for accurate quantification.

Signaling Pathways Regulating ACC Synthase

The expression and activity of ACC synthase are tightly regulated by a complex network of signaling pathways. These pathways are triggered by various internal and external cues, including phytohormones and environmental stresses.

Auxin-Induced ACC Synthase Expression

Auxin, a key plant growth hormone, is a potent inducer of ACC synthase gene expression.[8][10] High levels of auxin lead to the degradation of Aux/IAA transcriptional repressors, which in turn allows Auxin Response Factors (ARFs) to activate the transcription of target genes, including several ACS genes.[18]

MAPK Cascade-Mediated Phosphorylation and Stabilization of ACC Synthase

Various stress signals, such as pathogen attack or wounding, activate Mitogen-Activated Protein Kinase (MAPK) cascades.[19] These cascades can lead to the phosphorylation of specific ACC synthase isoforms, which enhances their stability and, consequently, increases ACC production.

Ethylene Feedback Regulation of ACC Synthase

Ethylene itself can regulate its own biosynthesis through a feedback mechanism that affects the expression and stability of ACC synthase isoforms.[2][11] This can be a positive or negative feedback loop depending on the specific isoform and the physiological context. For instance, ethylene can promote the degradation of certain ACS proteins via the ETO1/EOL E3 ligase complex.[5]

Conclusion

ACC synthase stands as a central regulatory hub in the production of ACC and, consequently, ethylene. Its activity is meticulously controlled at multiple levels, from gene transcription to post-translational modifications, allowing plants to fine-tune their ethylene responses to a vast array of developmental and environmental signals. The detailed understanding of ACC synthase function, as outlined in this guide, is crucial for developing strategies to manipulate ethylene production for agricultural and biotechnological applications, such as improving crop yield, controlling fruit ripening, and enhancing stress tolerance. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further unravel the complexities of ethylene biosynthesis and its regulation.

References

- 1. New Insights into the Protein Turnover Regulation in Ethylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of protein turnover in ethylene biosynthesis and response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. danforthcenter.org [danforthcenter.org]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential regulation of four members of the ACC synthase gene family in plum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Mechanism of 1-Aminocyclopropane-1-carboxylic acid conversion to ethylene by ACC oxidase.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate mechanism of 1-aminocyclopropane-1-carboxylic acid (ACC) conversion to the plant hormone ethylene (B1197577), a reaction catalyzed by the enzyme ACC oxidase (ACCO). This pivotal final step in ethylene biosynthesis is a subject of intense research due to its critical role in plant development, fruit ripening, senescence, and stress responses. Understanding this mechanism at a molecular level is paramount for the development of novel agrochemicals and therapeutics targeting ethylene production.

ACC Oxidase: A Non-Heme Iron Enzyme

ACC oxidase is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins.[1][2] Unlike most members of this family, ACCO does not utilize 2-oxoglutarate but instead requires ascorbate (B8700270) as a reductant and bicarbonate (or CO₂) as an activator for its catalytic activity.[1][2][3] The enzyme catalyzes the oxidation of ACC in the presence of molecular oxygen, yielding ethylene, cyanide, carbon dioxide, and dehydroascorbate.[4][5][6]

The active site of ACCO features a single ferrous iron [Fe(II)] ion coordinated by a conserved "2-His-1-carboxylate facial triad" motif, comprising two histidine residues and one aspartate residue.[3][4][5][7][8] This iron center is the locus of the catalytic reaction.

The Catalytic Cycle: A Stepwise Oxidation

The conversion of ACC to ethylene by ACC oxidase is a complex process involving the coordinated binding of substrates and cofactors to the iron center. The proposed catalytic cycle is a multi-step process initiated by the binding of Fe(II) to the enzyme.

Caption: A simplified diagram of the proposed ACC oxidase catalytic cycle.

Spectroscopic studies have shown that the resting state of the enzyme, ACCO/Fe(II), is six-coordinate.[9][10] The binding of the substrate, ACC, occurs in a bidentate manner, coordinating to the iron center through both its amino and carboxylate groups.[4][5][7] In the presence of CO₂, the binding of both ACC and the cosubstrate ascorbate leads to the displacement of a ligand, resulting in a five-coordinate iron center.[9][10] This open coordination site is crucial for the subsequent binding and activation of molecular oxygen.[9][10]

The binding of O₂ to the five-coordinate Fe(II) center is a critical step. Kinetic isotope effect studies strongly support the formation of a high-valent Fe(IV)=O (ferryl) intermediate as the rate-determining step in the catalytic cycle.[11] This highly reactive species is responsible for the oxidation of ACC. The reaction is proposed to proceed via a stepwise radical mechanism, involving two single-electron transfer steps.[3] The initial oxidation of ACC leads to an aminyl radical cation, which undergoes rapid ring opening. This is followed by a second oxidation and fragmentation to yield ethylene, cyanide, and carbon dioxide.[3][12]

Ascorbate plays a dual role in the reaction. It is required for the rapid formation of the Fe(IV)=O species under catalytic turnover and also serves to reduce the Fe(III) state back to the catalytically active Fe(II) state at the end of the cycle.[7][11]

Bicarbonate (or CO₂) acts as an activator.[1][2] In the absence of CO₂, the binding of ACC alone can lead to a five-coordinate site that can react with O₂ in an uncoupled manner, leading to enzyme inactivation.[9][10] CO₂ stabilizes the six-coordinate ACCO/Fe(II)/ACC complex, preventing this premature and unproductive reaction.[9][10] It has also been proposed that bicarbonate may play a role in a proton transfer step during dioxygen activation.[3]

Quantitative Insights: Kinetic Parameters

The enzymatic activity of ACC oxidase has been characterized through steady-state kinetics. The following tables summarize key kinetic parameters for various substrates and cofactors.

| Substrate/Cofactor | Plant Source | Km | kcat | Reference |

| ACC | Avocado | 62 µM | - | [13] |

| ACC | Malus domestica | Varies with mutation | - | [4] |

| ACC | Stylosanthes humilis | 156 µM (in vitro) | - | [14] |

| ACC | Stylosanthes humilis | 230 µM (in vivo) | - | [14] |

| Ascorbic Acid | Avocado | 2.1 mM | - | [13] |

| O₂ | Avocado | 4 µM | - | [13] |

| Fe(II) | Avocado | 40 nM (Kd) | - | [13] |

Table 1: Michaelis-Menten constants (Km) and dissociation constants (Kd) for ACC oxidase substrates and cofactors.

| Condition | kcat (min⁻¹) | Km(ACC) (µM) | Km(Asc) (mM) | Km(O₂) (µM) | Reference |

| H₂O | 36.7 ± 1.1 | 92 ± 10 | 5.5 ± 0.7 | 67 ± 6 | [11] |

| D₂O | 16.0 ± 0.5 | 40 ± 4 | 2.4 ± 0.3 | 13.4 ± 1.3 | [11] |

Table 2: Kinetic parameters for ACC oxidase in H₂O and D₂O, indicating a solvent isotope effect.[11]

Experimental Protocols

The elucidation of the ACC oxidase mechanism has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

ACC Oxidase Activity Assay

This assay measures the production of ethylene from ACC, the primary substrate of ACC oxidase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM MOPS (pH 7.2), 10% glycerol, 3 mM L-ascorbate, 20 mM NaHCO₃, 1 mM dithiothreitol (B142953) (DTT), and 20 µM ferrous sulfate.[4][5]

-

Enzyme and Substrate Addition: In sealed 5-mL vials, combine the reaction buffer with 1 mM ACC. The reaction is initiated by the addition of purified ACC oxidase enzyme (e.g., 18-36 µg of purified His-tagged fusion protein or a crude plant extract).[4][5]

-

Incubation: Incubate the vials at a controlled temperature (e.g., 20°C or 30°C) with shaking (e.g., 60 strokes per minute) for a defined period (e.g., 20-60 minutes).[4][5][15]

-

Ethylene Measurement: After incubation, take a 1 mL headspace gas sample from the sealed vial using a gas-tight syringe.

-

Gas Chromatography Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID) to quantify the amount of ethylene produced.[16]

-

Data Analysis: Calculate the rate of ethylene production, typically expressed as nL of ethylene per milligram of protein per hour.

Spectroscopic Analysis of the Iron Center

Spectroscopic techniques such as Near-Infrared (NIR) Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) have been instrumental in probing the coordination environment of the Fe(II) active site.

Protocol:

-

Sample Preparation: Prepare samples of purified ACC oxidase in a suitable buffer. For different experimental conditions, add substrates (ACC) and cofactors (ascorbate, CO₂) to the enzyme solution.

-

Spectroscopic Measurements:

-

Data Interpretation: Analyze the changes in the spectra upon the addition of ligands to deduce the coordination changes in the iron center during the initial steps of the catalytic cycle. For example, a shift from a six-coordinate to a five-coordinate state can be observed.[9][10]

Kinetic Isotope Effect (KIE) Studies

Competitive oxygen KIE studies are used to investigate the nature of the oxygen-activating intermediate.

Protocol:

-

Reaction Setup: Perform the ACC oxidase assay in the presence of a known ratio of ¹⁶O₂ and ¹⁸O₂.

-

Reaction Conditions: Carry out the reactions in a buffer such as 100 mM MOPS (pH 7.2) with 20 mM NaHCO₃, 100 mM NaCl, and varying concentrations of sodium ascorbate and ACC.[7]

-

Initiation: Initiate the enzymatic reaction with a pre-incubated mixture of ACC oxidase and Fe(NH₄)₂(SO₄)₂.[7]

-

Analysis of Isotope Ratios: Analyze the isotopic composition of the remaining O₂ at different time points of the reaction using mass spectrometry.

-

KIE Calculation: The ¹⁸O KIE is calculated from the change in the isotopic ratio of the reactant O₂ over the course of the reaction. A large ¹⁸O KIE value is indicative of a rate-determining step involving the cleavage of the O-O bond, supporting the formation of an Fe(IV)=O species.[11]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments used to investigate the ACC oxidase mechanism.

Caption: Workflow illustrating the key experimental approaches to study the ACC oxidase mechanism.

Conclusion

The conversion of ACC to ethylene by ACC oxidase is a finely tuned enzymatic process that is critical for plant life. The mechanism involves a non-heme iron center, the essential cofactors ascorbate and bicarbonate, and the formation of a high-valent iron-oxo intermediate. A detailed understanding of this mechanism, supported by kinetic, spectroscopic, and structural data, provides a solid foundation for the rational design of inhibitors or modulators of ethylene biosynthesis, with significant implications for agriculture and beyond. Further research, including trapping and characterization of reaction intermediates, will continue to refine our understanding of this remarkable enzyme.

References

- 1. Frontiers | this compound Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 2. This compound Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. rcsb.org [rcsb.org]

- 9. Spectroscopic studies of this compound oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The nature of O2 activation by the ethylene-forming enzyme this compound oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]

- 13. Steady-state kinetic mechanism of recombinant avocado ACC oxidase: initial velocity and inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 16. scielo.br [scielo.br]

The Pivotal Role of 1-Aminocyclopropane-1-carboxylic Acid (ACC) in Fruit Ripening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruit ripening is a complex and highly regulated developmental process that involves a cascade of biochemical and physiological changes, ultimately leading to the development of desirable sensory attributes such as color, flavor, aroma, and texture. In climacteric fruits, such as tomatoes, bananas, and apples, this process is orchestrated by the gaseous plant hormone ethylene (B1197577). The biosynthesis of ethylene is tightly controlled, with the immediate precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), serving as a critical regulatory hub. Understanding the intricate mechanisms governing ACC metabolism is paramount for developing strategies to control ripening, extend shelf life, and improve the quality of horticultural products. This technical guide provides an in-depth overview of the regulation of ACC metabolism in fruit ripening, focusing on the core metabolic pathways, key enzymatic players, and their multifaceted regulatory networks.

Core Metabolic Pathway of Ethylene Biosynthesis

The conversion of the amino acid methionine to ethylene occurs through a two-step enzymatic pathway, often referred to as the Yang Cycle. The central intermediate in this pathway is ACC.

-

ACC Synthase (ACS): The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-L-methionine (SAM) to ACC. This reaction is catalyzed by the enzyme ACC synthase (ACS).

-

ACC Oxidase (ACO): The final step involves the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).

The regulation of these two key enzymes, ACS and ACO, is the primary means by which ethylene production is controlled during fruit ripening.

Regulation of ACC Metabolism

The control of ACC metabolism is a multi-layered process involving transcriptional, post-transcriptional, and post-translational regulation of ACS and ACO.

Transcriptional Regulation

Both ACS and ACO are encoded by multigene families, with different isoforms being expressed in a tissue-specific and developmentally regulated manner. During fruit ripening, specific ripening-associated ACS and ACO genes are upregulated. This transcriptional activation is controlled by a complex network of transcription factors, many of which are themselves regulated by ethylene in a feedback loop.

-

Key Transcription Factors:

-

RIPENING-INHIBITOR (RIN): A MADS-box transcription factor that acts as a master regulator of ripening in tomato. RIN directly binds to the promoters of several ripening-related genes, including ACS2.

-

NON-RIPENING (NOR): A NAC domain-containing transcription factor that also plays a crucial role in regulating ripening and ethylene biosynthesis.

-

ETHYLENE RESPONSE FACTORS (ERFs): A large family of transcription factors that bind to ethylene-responsive elements in the promoters of target genes, including ACS and ACO, thereby modulating their expression in response to ethylene signaling.

-

NAC Transcription Factors: Several NAC transcription factors have been shown to be involved in the regulation of ethylene biosynthesis genes during fruit ripening.

-

Post-Translational Regulation

The activity of ACS and ACO proteins is also regulated at the post-translational level, allowing for rapid control of ethylene production.

-

Phosphorylation and Dephosphorylation of ACS: The stability and activity of ACS proteins are modulated by phosphorylation. For instance, certain ACS isoforms are stabilized by phosphorylation by mitogen-activated protein kinases (MAPKs), while dephosphorylation can target them for degradation.

-

Protein Degradation of ACS: ACS proteins are targeted for degradation via the 26S proteasome pathway. E3 ubiquitin ligases, such as ETO1 (ETHYLENE OVERPRODUCER 1), can interact with and target specific ACS isoforms for ubiquitination and subsequent degradation.

-

Regulation of ACO Activity: The activity of ACO is dependent on co-factors such as Fe(II) and ascorbate. The availability of these co-factors can influence the rate of ethylene synthesis.

Hormonal Crosstalk

The regulation of ACC metabolism is not solely dependent on ethylene but is also influenced by other plant hormones, creating a complex signaling network.

-

Auxin: Auxin can promote ethylene biosynthesis by inducing the expression of certain ACS genes.

-

Abscisic Acid (ABA): ABA has a complex and often synergistic interaction with ethylene in regulating fruit ripening. ABA can promote ethylene production by upregulating the expression of ACS and ACO genes.

Data Presentation: Quantitative Insights into ACC Metabolism

The following tables summarize quantitative data related to ACC metabolism in various fruits at different ripening stages. These values are indicative and can vary depending on the fruit cultivar, environmental conditions, and analytical methods used.

Table 1: Ethylene Production Rates in Climacteric and Non-Climacteric Fruits

| Fruit Type | Ripening Stage | Ethylene Production Rate (µL C₂H₄ kg⁻¹ h⁻¹) |

| Climacteric | ||

| Tomato | Mature Green | < 0.1 - 1.0 |

| Breaker | 1.0 - 5.0 | |

| Pink | 5.0 - 20.0 | |

| Red | 10.0 - 35.0 | |

| Banana | Unripe | < 0.1 - 0.5 |

| Turning | 1.0 - 10.0 | |

| Ripe | 20.0 - 100.0 | |

| Apple | Pre-climacteric | < 0.1 |

| Climacteric Peak | 10.0 - 80.0 | |

| Avocado | Pre-climacteric | < 0.1 |

| Ripe | 50.0 - 200.0 | |

| Non-Climacteric | ||

| Strawberry | All Stages | < 0.1 - 0.5 |

| Grape | All Stages | < 0.1 |

| Citrus | All Stages | < 0.1 |

Table 2: ACC Content and Enzyme Activities in Tomato Fruit Ripening

| Ripening Stage | ACC Content (nmol g⁻¹ FW) | ACS Activity (nmol ACC g⁻¹ h⁻¹) | ACO Activity (nL C₂H₄ g⁻¹ h⁻¹) |

| Mature Green | < 1 | < 0.1 | < 5 |

| Breaker | 1 - 5 | 0.5 - 2.0 | 10 - 50 |

| Turning | 5 - 15 | 2.0 - 5.0 | 50 - 200 |

| Pink | 10 - 25 | 3.0 - 8.0 | 100 - 400 |

| Red | 5 - 15 | 1.0 - 4.0 | 50 - 250 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Core pathway of ethylene biosynthesis from methionine.

Caption: Transcriptional regulation of ACS and ACO genes.

Caption: Post-translational regulation of ACS protein stability.

Caption: Workflow for measuring ethylene production.

Experimental Protocols

Measurement of Ethylene Production by Gas Chromatography

Objective: To quantify the rate of ethylene production from fruit tissue.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina).

-

Airtight glass jars or containers with septa for gas sampling.

-

Gas-tight syringes.

-

Certified ethylene standard gas for calibration.

-

Fruit samples at various ripening stages.

Procedure:

-

Weigh the fruit sample and place it inside an airtight container of a known volume.

-

Seal the container and incubate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 1-4 hours).

-

After incubation, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas through the septum.

-

Inject the gas sample into the GC.

-

Record the peak area corresponding to ethylene.

-

Calibrate the GC using a standard curve generated from known concentrations of ethylene gas.

-

Calculate the ethylene production rate, typically expressed as microliters or nanoliters of ethylene per kilogram of fruit per hour (µL C₂H₄ kg⁻¹ h⁻¹ or nL C₂H₄ kg⁻¹ h⁻¹).

In Vitro ACC Synthase (ACS) Activity Assay

Objective: To measure the activity of ACS in fruit tissue extracts.

Materials:

-

Fruit tissue.

-

Extraction buffer (e.g., 400 mM K-phosphate buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate, 1 mM EDTA, and 5 mM dithiothreitol).

-

S-adenosyl-L-methionine (SAM) solution.

-

Reaction buffer (e.g., 100 mM HEPES buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate).

-

ACC assay reagents (see protocol below).

-

Spectrophotometer or fluorometer.

Procedure:

-

Homogenize frozen fruit powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

-

Desalt the supernatant using a gel filtration column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

-

To initiate the reaction, add SAM to the desalted enzyme extract.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantify the ACC produced in the reaction using a suitable method, such as the Lizada and Yang (1979) assay, which involves the conversion of ACC to ethylene by NaOCl and HgCl₂, followed by GC analysis of the ethylene produced.

-

Calculate ACS activity as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).

In Vitro ACC Oxidase (ACO) Activity Assay

Objective: To measure the activity of ACO in fruit tissue extracts.

Materials:

-

Fruit tissue.

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 30 mM sodium ascorbate, 10% (v/v) glycerol, and 2 mM DTT).

-

Reaction buffer (e.g., 100 mM MOPS buffer, pH 7.2, containing 1 mM ACC, 30 mM sodium ascorbate, and 0.1 mM FeSO₄).

-

Gas chromatograph.

Procedure:

-

Homogenize frozen fruit powder in ice-cold extraction buffer.

-

Centrifuge the homogenate and use the supernatant as the enzyme extract.

-

Add a known volume of the enzyme extract to a sealed vial containing the reaction buffer.

-

Incubate the reaction mixture at 30°C with shaking for a specific time (e.g., 30-60 minutes).

-

Withdraw a sample of the headspace gas and inject it into the GC to quantify the ethylene produced.

-

Calculate ACO activity as the amount of ethylene produced per unit of protein per unit of time (e.g., nL C₂H₄ mg⁻¹ protein h⁻¹).

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of ACS and ACO genes.

Materials:

-

Fruit tissue.

-

RNA extraction kit or reagents (e.g., TRIzol).

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR instrument and SYBR Green master mix.

-

Gene-specific primers for target (ACS, ACO) and reference genes.

Procedure:

-

Extract total RNA from fruit tissue using a suitable method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using the cDNA, gene-specific primers, and SYBR Green master mix.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to one or more stably expressed reference genes.

Conclusion

The regulation of ACC metabolism is a cornerstone of fruit ripening in climacteric species. The intricate interplay of transcriptional, post-translational, and hormonal control mechanisms governing the activity of ACS and ACO provides numerous potential targets for intervention. A thorough understanding of these regulatory networks, supported by robust experimental methodologies, is essential for the development of innovative strategies aimed at improving fruit quality, reducing post-harvest losses, and ensuring a sustainable and high-quality food supply. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of plant science and agricultural biotechnology.

The Journey of a Signal: An In-depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid (ACC) Transport and Accumulation in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid in plant biology, primarily recognized as the immediate precursor to the gaseous phytohormone ethylene (B1197577).[1][2][3][4] The regulation of ethylene biosynthesis is critical for a myriad of developmental processes, including seed germination, fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][2][3][5] The transport and accumulation of ACC are tightly controlled processes that dictate the spatial and temporal patterns of ethylene production, and emerging evidence suggests that ACC itself can act as a signaling molecule independent of ethylene.[1][6][7][8][9][10] This technical guide provides a comprehensive overview of the mechanisms governing ACC transport and accumulation in plants, offering insights for researchers and professionals in drug development seeking to modulate plant growth and stress responses.

I. Regulation of ACC Biosynthesis: The Foundation of Accumulation

The concentration of ACC within plant tissues is fundamentally governed by its biosynthesis, a two-step pathway initiated from S-adenosyl-L-methionine (SAM).

-

ACC Synthase (ACS): The Rate-Limiting Step: The conversion of SAM to ACC is catalyzed by the enzyme ACC synthase (ACS).[9][11] This step is widely considered the rate-limiting step in ethylene biosynthesis.[11] ACS is encoded by a multigene family, with different members exhibiting distinct expression patterns in response to developmental cues, hormonal signals, and environmental stimuli.[1][2] This differential expression allows for precise control over ACC production in specific tissues and at specific times.

-

ACC Oxidase (ACO): The Final Conversion: ACC is subsequently oxidized to ethylene by ACC oxidase (ACO).[5][9] Like ACS, ACO is also encoded by a multigene family, and its activity can be regulated at the transcriptional and post-transcriptional levels.[12] The spatial separation of ACS and ACO expression can lead to the transport of ACC from its site of synthesis to its site of conversion into ethylene.[1][2]

II. Transport of ACC: A Tale of Short and Long Distances

ACC is a mobile molecule, capable of traversing both short and long distances within the plant to elicit physiological responses far from its origin.[1][2][4]

A. Long-Distance Transport: Xylem and Phloem Pathways

Long-distance transport of ACC is crucial for coordinating responses between different organs, particularly between roots and shoots.

-

Xylem Transport: Under conditions of root stress, such as waterlogging or flooding, ACC is synthesized in the roots and transported to the shoots via the xylem.[1][3][7][13][14] In the shoots, the presence of oxygen allows for the rapid conversion of ACC to ethylene by ACO, leading to responses like epinasty (downward bending of leaves).[1][3][13]

-

Phloem Transport: Evidence also supports the transport of ACC through the phloem.[1][3] This allows for the movement of ACC from source tissues (e.g., mature leaves) to sink tissues (e.g., developing fruits, flowers, and roots), where it can influence developmental processes.

B. Short-Distance and Cellular Transport: Navigating the Cellular Landscape

At the cellular level, ACC must cross various membranes to reach its destination. This includes movement into and out of cells, as well as subcellular compartmentalization.

-

ACC Transporters: The transport of ACC across cellular membranes is facilitated by specific transporter proteins. Members of the Lysine Histidine Transporter (LHT) family, such as LHT1 and LHT2, have been identified as ACC transporters in Arabidopsis thaliana.[1][6][15][16] These transporters are also involved in the uptake of amino acids, suggesting a potential link between nitrogen metabolism and ethylene signaling.[17][18] Other amino acid transporters, such as those from the Amino Acid Permease (AAP) family, are also being investigated for their role in ACC transport.[16][17]

-

Subcellular Accumulation: ACC can accumulate in various subcellular compartments, most notably the vacuole.[19] The transport of ACC into the vacuole is thought to be a mechanism for regulating its availability for ethylene biosynthesis.

III. Quantitative Data on ACC Accumulation

The concentration of ACC in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

| Plant Species | Tissue | Condition | ACC Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana | Roots | Control | ~1.5 | [20] |

| Arabidopsis thaliana | Roots | 5 µM CdSO4 (2h) | ~3.5 | [20] |

| Arabidopsis thaliana | Roots | 5 µM CdSO4 (24h) | ~7.0 | [20] |

| Arabidopsis thaliana | Leaves | Control | ~0.5 | [20] |

| Arabidopsis thaliana | Leaves | 5 µM CdSO4 (24h) | ~12.5 | [20] |